Cas no 1288209-78-8 (Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate)

Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate
- AM87520
- t-Butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate
-
- インチ: 1S/C16H23BrN2O4S/c1-12-5-6-13(17)11-14(12)24(21,22)19-9-7-18(8-10-19)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3
- InChIKey: GKVIPQTVJOFWSC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C)=C(C=1)S(N1CCN(C(=O)OC(C)(C)C)CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 547
- トポロジー分子極性表面積: 75.3
Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1793759-1g |
tert-butyl 4-((5-bromo-2-methylphenyl)sulfonyl)piperazine-1-carboxylate |
1288209-78-8 | 98% | 1g |
¥9303.00 | 2024-08-09 |
Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylateに関する追加情報
Recent Advances in the Study of Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate (CAS: 1288209-78-8)
In recent years, the compound Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate (CAS: 1288209-78-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonylpiperazine structure, has been explored for its potential applications in drug discovery and development, particularly as a key intermediate in the synthesis of biologically active molecules.
The primary interest in this compound stems from its role as a versatile building block in the construction of more complex pharmacophores. Recent studies have highlighted its utility in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents targeting various disease pathways. The bromo and sulfonyl functional groups present in the molecule offer multiple sites for further chemical modifications, enabling the creation of diverse derivatives with tailored biological activities.
One of the most notable advancements in the research of this compound is its application in the development of novel anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate exhibited potent inhibitory effects against several cancer cell lines, including breast and lung cancer. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy and selectivity, leading to the identification of promising lead candidates for further preclinical evaluation.
In addition to its anticancer potential, this compound has also been investigated for its role in central nervous system (CNS) drug discovery. Researchers have explored its incorporation into molecules targeting neurotransmitter receptors, such as dopamine and serotonin receptors, with the aim of developing new treatments for psychiatric and neurological disorders. The compound's ability to cross the blood-brain barrier, as evidenced by recent pharmacokinetic studies, further enhances its appeal as a CNS drug candidate.
From a synthetic chemistry perspective, Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate has been the subject of several methodological improvements. Recent publications have described more efficient and scalable synthetic routes, reducing the cost and environmental impact of its production. Green chemistry approaches, such as the use of catalytic methods and solvent-free conditions, have been successfully applied to its synthesis, aligning with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
Looking ahead, the continued exploration of this compound and its derivatives holds great promise for the discovery of new therapeutic agents. Ongoing research is expected to further elucidate its mechanism of action, optimize its pharmacological properties, and expand its applications across different therapeutic areas. As such, Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate remains a valuable tool and target in the ever-evolving landscape of chemical biology and drug development.
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